molecular formula C17H19N B290061 9-pentyl-9H-carbazole

9-pentyl-9H-carbazole

Cat. No.: B290061
M. Wt: 237.34 g/mol
InChI Key: DENPZUCLJCPHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Pentyl-9H-carbazole is a nitrogen-containing heterocyclic compound derived from the carbazole core structure, featuring a pentyl (C₅H₁₁) substituent at the 9-position. Its molecular formula is C₁₇H₁₉N, with a molecular weight of 237.34 g/mol (calculated based on substituent addition to the carbazole backbone, C₁₂H₉N) . The pentyl chain enhances solubility in organic solvents compared to unsubstituted carbazole, making it valuable in synthetic chemistry and materials science. This compound serves as an intermediate in synthesizing fluorescent probes and organic electronic materials, such as light-emitting diodes (OLEDs) .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

9-pentylcarbazole

InChI

InChI=1S/C17H19N/c1-2-3-8-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12H,2-3,8,13H2,1H3

InChI Key

DENPZUCLJCPHNI-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pentyl (C₅H₁₁) C₁₇H₁₉N 237.34 Intermediate, fluorescence studies
9-Phenyl-9H-carbazole Phenyl (C₆H₅) C₁₈H₁₃N 243.31 High thermal stability, OLEDs
9-Benzyl-9H-carbazole Benzyl (C₆H₅CH₂) C₁₉H₁₅N 257.33 Fluorescent cation sensing
9-(4-Bromophenyl)-9H-carbazole 4-Bromophenyl C₁₈H₁₂BrN 322.20 Crystallography, halogen reactivity
9-Hexyl-9H-carbazole Hexyl (C₆H₁₃) C₁₈H₂₁N 251.37 Enhanced solubility
9-(2-Bromoethyl)-9H-carbazole 2-Bromoethyl (C₂H₄Br) C₁₄H₁₂BrN 274.16 Synthetic intermediate for cross-coupling

Key Observations:

Alkyl Chain Length: Longer alkyl chains (e.g., hexyl vs. pentyl) improve solubility in non-polar solvents but reduce crystallinity due to increased steric hindrance . The pentyl substituent balances solubility and molecular packing, making it suitable for solution-processed electronic devices .

Aryl vs. Alkyl Substituents :

  • Aryl groups (e.g., phenyl, benzyl) enhance π-conjugation and thermal stability (e.g., 9-phenyl-9H-carbazole decomposes above 300°C) .
  • Alkyl chains lack π-conjugation but reduce aggregation in solid-state applications .

Halogenated Derivatives :

  • Bromine substituents (e.g., 9-(4-bromophenyl)-9H-carbazole) introduce electron-withdrawing effects, lowering HOMO levels and enabling charge-transfer interactions .
  • Bromoalkyl derivatives (e.g., 9-(2-bromoethyl)-9H-carbazole) are reactive intermediates for Suzuki-Miyaura couplings .

Photophysical and Electronic Performance

Key Findings:

  • Fluorescence : Benzyl and phenyl derivatives exhibit stronger fluorescence due to extended conjugation, whereas alkyl-substituted carbazoles (e.g., pentyl, hexyl) show weaker or solvent-dependent emission .
  • OLED Performance : 9-Phenyl-9H-carbazole derivatives paired with iridium complexes (e.g., Firpic) achieve high current efficiency (40 cd/A) in blue OLEDs, outperforming alkylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.